N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in drug design. The core structure features a pyrimidine ring fused with a pyrazole moiety, with substitutions at the 2-, 5-, and 7-positions. Key structural elements of this compound include:
- N-benzyl group at the 2-carboxamide position.
- 4-ethoxyphenyl substituent at the 5-position.
- N,7-dimethyl groups on the pyrimidine ring.
While direct pharmacological data for this compound are unavailable in the provided evidence, pyrazolo[1,5-a]pyrimidines are known for diverse biological activities, including kinase inhibition, protease inhibition (e.g., cathepsins), and anti-inflammatory effects .
Properties
IUPAC Name |
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-30-20-12-10-19(11-13-20)21-14-17(2)28-23(25-21)15-22(26-28)24(29)27(3)16-18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCMPIWVANLOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361088 | |
| Record name | N-Benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6072-71-5 | |
| Record name | N-Benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and ethyl acetoacetate under acidic or basic conditions.
Substitution Reactions: The introduction of the benzyl and ethoxyphenyl groups can be performed via nucleophilic substitution reactions. For instance, benzyl chloride and 4-ethoxyphenyl bromide can be used as alkylating agents in the presence of a base like potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the intermediate compound with an appropriate amine, such as dimethylamine, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Benzyl alcohol, benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Research: The compound is used in studies related to cell signaling pathways and gene expression.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related bioactive molecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction pathways, such as those mediated by kinases or G-protein coupled receptors.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity: 5-Position: The 4-ethoxyphenyl group in the target compound may confer improved solubility compared to 4-methoxyphenyl analogs (e.g., 10a, ). Ethoxy’s larger size could enhance hydrophobic interactions in binding pockets. Carboxamide Side Chains: N-Benzyl groups (target compound) vs. N-butyl (5a) or N-picolyl (5c) influence protease selectivity. Bulky benzyl groups may restrict access to cathepsin active sites compared to flexible alkyl chains .
Synthetic Strategies: Carboxamide derivatives are typically synthesized via BPC-mediated amidation (bis(pentafluorophenyl) carbonate), as seen in . Substituents at the 5-position (e.g., 4-ethoxyphenyl) are introduced via cyclocondensation of aminopyrazoles with ketones or aldehydes .
Biological Relevance :
- Pyrazolo[1,5-a]pyrimidines with 7-oxo-4,7-dihydro moieties (e.g., 5a–c) show promise as protease inhibitors, while 7-methyl/trifluoromethyl analogs (e.g., ) are explored in kinase targeting.
Biological Activity
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 396.48 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core substituted with benzyl and ethoxyphenyl groups, which are significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives:
- Antitumor Activity : Pyrazolo derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds within this class have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. A study indicated that certain pyrazole derivatives inhibited BRAF(V600E) and EGFR pathways, crucial in cancer progression .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazolo compounds has been documented through their ability to inhibit pro-inflammatory cytokines and pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Antimicrobial Properties : Several studies have reported the antimicrobial efficacy of pyrazole derivatives against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of this compound in MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutic agents like doxorubicin when tested alone and in combination therapies .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to reduce inflammation in a murine model of induced arthritis. Results indicated a marked decrease in inflammatory markers (TNF-alpha and IL-6) after treatment with the compound, suggesting its potential as an anti-inflammatory therapeutic agent .
Research Findings
A summary of relevant research findings on the biological activity of this compound is presented in Table 1 below.
Q & A
What are the key synthetic challenges in preparing N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide, and how are they addressed methodologically?
Answer:
The synthesis involves three critical steps: cyclocondensation , ester hydrolysis , and BPC-mediated amidation (). Key challenges include:
- Cyclocondensation stability : Temperatures >80°C degrade the Boc group, generating byproducts. Optimal yield (95%) is achieved at 80°C in acetic acid for 24 hours .
- Ester hydrolysis : Aqueous NaOH fails due to poor solubility, but LiOH in methanol/water efficiently hydrolyzes the ester to carboxylic acid (54% yield) .
- Amidation selectivity : Bis(pentafluorophenyl) carbonate (BPC) outperforms CDI/EEDQ, enabling reproducible carboxamide formation (55–87% yield) with diverse amines .
How can researchers optimize inhibitory activity against cathepsins K and B using structure-activity relationship (SAR) studies?
Answer:
SAR analysis reveals:
- N-Alkyl substituents : The N-butyl group in compound 5a achieves cathepsin K inhibition (IC50 ~25 µM), while bulkier groups reduce activity .
- Heteroaromatic amines : N-picolyl (5c ) enhances cathepsin B inhibition (IC50 ~45 µM) due to π-π interactions with the enzyme’s active site .
Methodological recommendation : Systematically vary amine substituents during amidation and screen using fluorometric assays with Z-Phe-Arg-AMC (cathepsin B) or Z-Gly-Pro-Arg-AMC (cathepsin K) substrates .
What spectroscopic and analytical methods confirm the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include pyrimidine NH exchange (~δ 8–12 ppm) and methylene bridges (δ 2.2–4.4 ppm) .
- HRMS/IR : Confirm molecular formulas (e.g., C25H34N5O5 for 5a ) and functional groups (amide C=O at ~1684 cm<sup>−1</sup>) .
- Chromatography : Silica gel flash chromatography (CH2Cl2–MeOH) removes unreacted amines and byproducts .
How do reaction conditions influence yield and purity during the amidation step?
Answer:
- Solvent choice : Acetonitrile (MeCN) minimizes side reactions compared to DMF .
- Stoichiometry : Equimolar BPC and triethylamine ensure complete activation of the carboxylic acid .
- Amine compatibility : Primary amines (e.g., butylamine) yield higher purity than sterically hindered analogs .
What are common byproducts during synthesis, and how are they mitigated?
Answer:
- Boc deprotection : Occurs at >80°C during cyclocondensation. Mitigated by strict temperature control .
- Incomplete hydrolysis : Residual ester in intermediate 4 is removed via LiOH reflux .
- Amine dimerization : Avoided by slow addition of amines and inert atmosphere .
How can researchers resolve contradictions in enzyme inhibition data across assays?
Answer:
Discrepancies in IC50 values may arise from:
- Substrate differences : Use standardized substrates (e.g., AMC derivatives) .
- Enzyme source : Recombinant human cathepsins vs. tissue extracts may vary in purity/activity .
- Buffer conditions : Optimize pH (5.5 for cathepsin K, 6.0 for B) and include DTT to maintain cysteine protease activity .
What advanced strategies improve solubility without compromising bioactivity?
Answer:
- PEGylation : Introduce polyethylene glycol (PEG) chains via amine substituents.
- Prodrug design : Mask the carboxamide as a tert-butyl ester for enhanced membrane permeability .
- Co-crystallization studies : Identify binding pockets to guide polar group placement .
How are computational methods applied to optimize pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- Docking simulations : Use AutoDock Vina to predict binding modes with cathepsin K/B active sites .
- QSAR modeling : Correlate logP, polar surface area, and IC50 to prioritize analogs .
- MD simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories .
What in vitro models validate target engagement beyond enzymatic assays?
Answer:
- Osteoclast resorption assays : Test cathepsin K inhibitors in TRAP-stained osteoclasts .
- Cell viability assays : Use HEK293 or RAW264.7 cells to exclude cytotoxicity (CC50 >100 µM) .
- Fluorescent probes : Develop BODIPY-labeled analogs for cellular uptake studies .
How can researchers address poor metabolic stability in preclinical studies?
Answer:
- Microsomal assays : Identify metabolic hotspots (e.g., ethoxyphenyl O-dealkylation) using human liver microsomes .
- Deuterium incorporation : Stabilize labile C-H bonds via H/D exchange (e.g., at pyrimidine C6) .
- Cytochrome P450 screening : Avoid CYP3A4/2D6 inhibition to reduce drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
